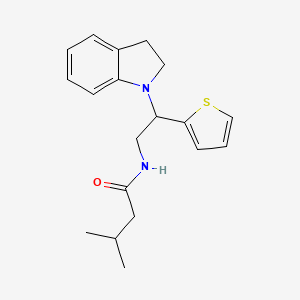

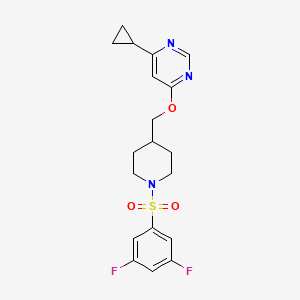

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In the first paper, a series of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid. The process involved the transformation into various intermediates, including ethyl esters, hydrazides, and oxadiazole thiols, followed by a nucleophilic substitution reaction to achieve the final compounds . Although the target compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the indole core is a common feature.

Molecular Structure Analysis

The second paper provides a detailed structural characterization of a thiourea derivative of butanamide, "N-(dibenzylcarbamothioyl)-3-methylbutanamide," using NMR, FT-IR, and X-ray diffraction techniques. The crystal structure was determined, and intermolecular contacts were analyzed using Hirshfeld surfaces and fingerprint plots . This analysis is relevant as it demonstrates the types of techniques that could be employed to determine the molecular structure of "N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide."

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the synthesis pathways described in the first paper involve reactions such as nucleophilic substitution, which could be relevant for the synthesis of the target compound, given its structural similarity to the compounds studied .

Physical and Chemical Properties Analysis

The first paper discusses the in vitro inhibitory potential of the synthesized indole-based oxadiazole scaffolds against the urease enzyme, indicating that these compounds can act as potent inhibitors. The study also includes enzyme inhibitory kinetics and in silico binding energy evaluations, suggesting that these compounds could be valuable in drug design . The second paper evaluates the antimicrobial activity of a thiourea derivative of butanamide, which provides insight into the potential biological activities of butanamide derivatives .

科学的研究の応用

Indole and Thiophene Derivatives in Drug Development

Indole and thiophene rings, which are components of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide, are prevalent in a variety of pharmacologically active molecules. Research has shown that compounds containing these structures have been explored for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and infections.

Cancer Therapy : 2-Indolinone derivatives, which are structurally related to the indolin part of the target compound, have been extensively investigated for their anticancer properties. These derivatives have shown promise in inhibiting tumor growth and proliferation by targeting different pathways involved in cancer cell survival (Leoni et al., 2016). Similarly, thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, indicating the significance of thiophene derivatives in drug design and their biological activity evaluation (Ashby et al., 1978).

Neuroprotective and Neuromodulatory Effects : The structural features of indole derivatives are key in the design of compounds with potential neuroprotective or neuromodulatory effects. For instance, dimethyltryptamine (DMT), which shares the indole core with our target compound, has been studied for its role in protecting brain tissues and influencing neuroplasticity, suggesting a broader physiological role beyond its psychedelic effects (Frecska et al., 2013).

Vascular and Cardiovascular Diseases : Thiophene derivatives have been explored for their efficacy in treating vascular diseases. Indobufen, a thiophene-containing molecule, has been used in the management of peripheral vascular disease and shows potential in the treatment of cardiovascular conditions, demonstrating the therapeutic relevance of thiophene derivatives in vascular health (Wiseman et al., 1992).

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(2)12-19(22)20-13-17(18-8-5-11-23-18)21-10-9-15-6-3-4-7-16(15)21/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTVGLZDRITZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)